An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-DL-Glu(OAll)-OH
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-DL-Glu(OAll)-OH
Introduction
In the intricate field of synthetic chemistry, particularly in the design and development of novel peptides and pharmaceuticals, the choice of building blocks is paramount. N-(9-Fluorenylmethoxycarbonyl)-DL-glutamic acid γ-allyl ester, or Fmoc-DL-Glu(OAll)-OH, represents a cornerstone for advanced chemical synthesis. This molecule is a derivative of glutamic acid, a fundamental amino acid, but is strategically modified with two distinct and crucial protecting groups: the base-labile Fmoc group at the α-amine and a palladium-labile allyl ester (OAll) at the side-chain (γ-carboxyl) position.
The true power of Fmoc-DL-Glu(OAll)-OH lies in its orthogonal protection scheme. The Fmoc and OAll groups can be removed selectively under completely different and non-interfering conditions. This orthogonality is not merely a matter of convenience; it is an enabling technology that unlocks the door to synthesizing complex molecular architectures such as branched peptides, cyclic peptides, and peptides modified with specific moieties for drug delivery or diagnostic purposes.[1][2] This guide provides an in-depth exploration of the chemical properties, reaction mechanisms, and field-proven applications of this versatile reagent, designed for researchers, chemists, and drug development professionals who require precision and control in their synthetic workflows.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. Fmoc-DL-Glu(OAll)-OH is a white crystalline powder under standard conditions.[3][4] As a racemic mixture (DL), it exhibits no optical rotation, a key distinction from its chiral L-enantiomer counterpart.
Diagram: Chemical Structure of Fmoc-L-Glu(OAll)-OH
Caption: Structure of the L-enantiomer, Fmoc-L-Glu(OAll)-OH.
Table 1: Physicochemical Properties of Fmoc-Glu(OAll)-OH
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | N-Fmoc-L-glutamic acid γ-allyl ester; Fmoc-L-Glu(OAll)-OH | [3][5][6] |
| CAS Number | 366491-50-1 (for DL-form); 133464-46-7 (for L-form) | [3][4][7][8] |
| Molecular Formula | C₂₃H₂₃NO₆ | [3][5][8] |
| Molecular Weight | 409.43 g/mol | [5][8][9] |
| Appearance | White powder or crystalline powder | [3] |
| Melting Point | 122 - 136 °C | [4][10] |
| Optical Activity [α]²⁰/D | 0 (for DL-form); -16.5 to -18° (c=1% in DMF for L-form) | [3][4][8] |
| Purity (Typical) | ≥96-98% (HPLC) | [3][8] |
| Solubility | Soluble in DMF, DCM | [3][11] |
| Storage Conditions | 2 - 8 °C, sealed in a dry environment |[9][12] |
The Orthogonal Protection Strategy: A Deep Dive
The synthetic utility of Fmoc-DL-Glu(OAll)-OH is defined by its two protecting groups, which can be removed with high selectivity.
The Fmoc Group (α-Amine Protection)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[13][14] It shields the α-amino group of the amino acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence.
Mechanism of Deprotection: The Fmoc group is renowned for its lability to basic conditions.[13][15] Its removal is not a simple hydrolysis but rather a β-elimination reaction. A secondary amine base, most commonly 20% piperidine in dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring.[16][17] This initiates the collapse of the carbamate, releasing the free amine, carbon dioxide, and a dibenzofulvene byproduct, which is subsequently scavenged by the piperidine to prevent side reactions.[15]
Diagram: Fmoc Deprotection Workflow
Caption: Key steps in the base-mediated Fmoc deprotection process.
Experimental Protocol: Fmoc Group Removal
-
Resin Preparation: Place the Fmoc-protected peptide-resin in a suitable reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully submerged (approx. 10 mL per gram of resin).[17]
-
Reaction: Agitate the mixture at room temperature. A typical two-stage deprotection involves an initial 2-minute reaction, followed by draining and a second treatment for 5-10 minutes to ensure complete removal.[17]
-
Monitoring: The completion of the reaction can be monitored by observing the presence of the UV-active dibenzofulvene-piperidine adduct in the filtrate.[15]
-
Washing: Filter the resin and wash thoroughly with DMF followed by dichloromethane (DCM) to remove all traces of piperidine and the byproducts. The resin is now ready for the next amino acid coupling step.
The Allyl (OAll) Group (γ-Carboxyl Protection)
The allyl ester is a robust protecting group, stable to the basic conditions of Fmoc removal and the acidic conditions often used for Boc-group or final resin cleavage (e.g., trifluoroacetic acid, TFA).[18][19] This orthogonality is what makes it exceptionally valuable.[1]
Mechanism of Deprotection: Allyl ester cleavage is achieved through a completely different mechanism: palladium(0)-catalyzed allylic substitution.[1] A catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group.[20] This facilitates the formation of a π-allyl-palladium complex, cleaving the ester bond. A nucleophilic scavenger, such as morpholine, N-methylaniline, or phenylsilane, is required to trap the reactive allyl cation, regenerating the Pd(0) catalyst and driving the reaction to completion.[1][2][19]
Diagram: Allyl (OAll) Deprotection Workflow
Caption: Palladium-catalyzed workflow for selective allyl ester removal.
Experimental Protocol: Allyl Group Removal
-
Resin Preparation: Swell the peptide-resin containing the Glu(OAll) residue in an anhydrous, degassed solvent like DCM or chloroform.[19]
-
Reagent Preparation: In a separate flask, prepare the deprotection cocktail. A typical mixture consists of the palladium catalyst (e.g., 0.2-0.3 equivalents based on resin substitution) and a scavenger (e.g., 15-20 equivalents of phenylsilane or N-methylmorpholine) in the reaction solvent.[2][19]
-
Reaction: Add the deprotection cocktail to the swollen resin. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst. Agitate the mixture at room temperature for 30 minutes to 2 hours.[19][20] Microwave heating to 40°C for as little as 5 minutes can also significantly accelerate the reaction.[2]
-
Monitoring: Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it via HPLC-MS.
-
Washing: Once complete, filter the resin and wash extensively with DCM, DMF, and often a chelating solution (e.g., sodium diethyldithiocarbamate) to remove all traces of palladium, followed by further solvent washes. The newly exposed side-chain carboxylic acid is now available for further modification.
Applications in Advanced Synthesis
The unique properties of Fmoc-DL-Glu(OAll)-OH enable several advanced synthetic strategies that are difficult or impossible to achieve with standard amino acid building blocks.
On-Resin Side-Chain Modification
The primary application is the post-synthetic, on-resin modification of the glutamic acid side chain.[21] After the full peptide has been assembled, the OAll group can be selectively removed while the peptide remains anchored to the solid support and all other side-chain protecting groups remain intact. The free γ-carboxyl group can then be coupled to other molecules, such as:
-
Fluorescent labels or biotin tags for diagnostic assays.
-
Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.
-
Other peptides to create branched structures.
-
Small molecule drugs for targeted delivery.
Synthesis of Head-to-Tail and Side-Chain Cyclic Peptides
Peptide cyclization is a critical strategy in drug development to enhance metabolic stability, receptor binding affinity, and bioavailability. Fmoc-DL-Glu(OAll)-OH is an ideal tool for on-resin cyclization.[22] In a common strategy, a peptide is synthesized containing both a Glu(OAll) residue and an amino acid with an amine-protected side chain (e.g., Lys(Alloc) or Lys(ivDde)).[1][2]
-
The linear peptide is fully assembled on the resin.
-
Both the OAll and the orthogonal amine protecting groups are selectively removed on-resin.
-
A standard peptide coupling reagent (e.g., HATU, HBTU) is added to induce the formation of a lactam (amide) bridge between the glutamic acid side chain and the lysine side chain.
-
The now-cyclized peptide is cleaved from the resin and globally deprotected using TFA.
Conclusion
Fmoc-DL-Glu(OAll)-OH is far more than a simple protected amino acid. It is a sophisticated chemical tool that provides chemists with an exceptional degree of control over molecular design. Its robust, orthogonal protection scheme, characterized by the base-labile Fmoc group and the palladium-sensitive OAll group, empowers researchers to perform selective, on-resin modifications that are central to modern peptide chemistry and pharmaceutical development.[1][3] Mastering the properties and protocols associated with this reagent is essential for any scientist aiming to synthesize complex, high-value peptides for therapeutic, diagnostic, or materials science applications.
References
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
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Fiveable. (n.d.). Fmoc Deprotection Definition. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Glu(OAll)-OH [133464-46-7]. Retrieved from [Link]
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Aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fmoc-Glu-OH. PubChem Compound Summary for CID 7019018. Retrieved from [Link]
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ACS Publications. (2020). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Retrieved from [Link]
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Protheragen. (n.d.). FMOC-GLU(OALL)-OH. Retrieved from [Link]
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Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
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P3 BioSystems. (n.d.). Fmoc-Glu(OAll)-OH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fmoc-Glu(OAll)-OH. PubChem Compound Summary for CID 7019067. Retrieved from [Link]
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Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
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AdooQ Bioscience. (n.d.). Fmoc-Glu(OAll)-OH. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Glu(OBzl)-OH [123639-61-2]. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Glu(Wang)-OAll PS Resin (LL). Retrieved from [Link]
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